molecular formula C7H16ClN B075316 2-Ethylpiperidine hydrochloride CAS No. 1484-99-7

2-Ethylpiperidine hydrochloride

Cat. No. B075316
CAS RN: 1484-99-7
M. Wt: 149.66 g/mol
InChI Key: HFEDNVOKYCDBFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives begins with substrates like Ethyl nipecotate, progressing through steps such as chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015). Another synthesis pathway involves the reaction of β-substituted amines like 3-chloro-1-ethylpiperidine with nucleophiles, showcasing a two-step, neighboring group participation mechanism (C. Hammer, S. Heller, & J. H. Craig, 1972).

Molecular Structure Analysis

The molecular structure of 2-Ethylpiperidine hydrochloride and its derivatives has been explored through various methods, including MS, 1H-NMR, and crystallography. For example, 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate has been synthesized and characterized, showcasing its orthorhombic system and non-centrosymmetric space group Pca21 (S. Soudani et al., 2016).

Chemical Reactions and Properties

2-Ethylpiperidine hydrochloride participates in a variety of chemical reactions, illustrating its versatility. For instance, reactions of β-substituted amines demonstrate the formation of complex structures through nucleophilic displacement reactions, leading to the synthesis of ambident bicyclic aziridinium ions (C. Hammer & J. H. Craig, 1972).

Physical Properties Analysis

The physical properties of 2-Ethylpiperidine hydrochloride and its derivatives are pivotal for their application in scientific research. These compounds often crystallize in specific systems and exhibit unique hydrogen bonding patterns, contributing to their stability and reactivity. For instance, 1-Ethylpiperazine-1,4-diium tetrachlorocadmate displays an orthorhombic system with specific hydrogen bonding patterns (Abdelhamid Chiheb Dhieb et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Ethylpiperidine hydrochloride, including its reactivity with various nucleophiles and its behavior in different chemical environments, are of great interest. Studies have shown that it can form 1:1 complexes with metals in the presence of chloride ions, illustrating its potential in coordination chemistry and solvent extraction processes (Y. Baba & Toshihiro Fukumoto, 1992).

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • 3-Chloro-1-ethylpiperidine, related to 2-Ethylpiperidine, undergoes nucleophilic displacement reactions to give pyrrolidine and piperidine isomers. A study by Hammer, Heller, and Craig (1972) in Tetrahedron elaborates on this (Hammer, Heller, & Craig, 1972).
    • Hypophosphorous acid and its corresponding 1-ethylpiperidine salt are used in carbon-carbon bond-forming radical reactions (Graham, Murphy, & Coates, 1999) (Graham, Murphy, & Coates, 1999).
  • Geroprotective Properties :

    • 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a derivative of 2-Ethylpiperidine, was used as a geroprotector to increase the lifespan of mice (Emanuel & Obukhova, 1978) (Emanuel & Obukhova, 1978).
  • Pharmaceutical Applications :

    • The compound (R)-3-aminopiperidine dihydrochloride, derived from Ethyl nipecotate, was synthesized for potential pharmaceutical applications (Jiang Jie-yin, 2015) (Jiang Jie-yin, 2015).
  • Corrosion Inhibition :

    • 4-Ethylpiperidine has been studied for its adsorption properties on steel, potentially useful in corrosion inhibition (Annand, Hurd, & Hackerman, 1965) (Annand, Hurd, & Hackerman, 1965).
  • Chemical Analysis and Structural Studies :

    • The absolute configuration and optical rotatory dispersion of 2-ethylpiperidine and its derivatives were established, contributing to the understanding of its chemical structure (Beyerman et al., 2010) (Beyerman, V. D. Bosch, Breuker, & Maat, 2010).

Safety And Hazards

2-Ethylpiperidine hydrochloride is classified as harmful if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection . In case of ingestion or contact with eyes, medical advice should be sought .

Future Directions

Piperidines, including 2-Ethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Ethylpiperidine, is an important task of modern organic chemistry .

properties

IUPAC Name

2-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEDNVOKYCDBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481546
Record name 2-ETHYLPIPERIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpiperidine hydrochloride

CAS RN

1484-99-7
Record name 2-ETHYLPIPERIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpiperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Freifelder, YH Ng, GR Stone - The Journal of Organic Chemistry, 1965 - ACS Publications
… The melting point was not depressed when mixed with an authentic sample of 2-ethylpiperidine hydrochloride. More 2-ethylpiperidine as base was …
Number of citations: 1 pubs.acs.org
KD Kaufman, WE Russey - The Journal of Organic Chemistry, 1965 - ACS Publications
… The melting point was not depressed when mixed with an authentic sample of 2-ethylpiperidine hydrochloride. More 2-ethylpiperidine as base was …
Number of citations: 10 pubs.acs.org
I Burić, K Nikolić, A Aleksić - Czechoslovak Journal of Physics B, 1977 - Springer
The excitation and emission luminescence spectra of the complex compounds of manganese (II) chloride with the hydrochlorides of pyridine, 2-methyl- and 2-ethylpiperidine have been …
Number of citations: 2 link.springer.com
G Lunn, EB Sansone - The Journal of Organic Chemistry, 1986 - ACS Publications
Nickel-aluminum alloy in dilute base can be used to reduce a variety of pyridines, quinolines, and isoquinoline to the corresponding piperidines, 1, 2, 3, 4-tetrahydroquinolines, and 1, 2, …
Number of citations: 63 pubs.acs.org
JM Andrés, I Herráiz‐Sierra, R Pedrosa… - European Journal of …, 2000 - Wiley Online Library
Chiral, nonracemic 2‐substituted pyrrolidines and piperidines were prepared in high ee and moderate to good chemical yields in three steps from (R)‐phenylglycinol and γ‐ or δ‐…
B Olszewska, A Jabłońska, A Zawisza - Organic Chemistry, 2018 - arkat-usa.org
… agreement with those reported previously for (-)-(2R)-2-ethylpiperidine hydrochloride { … 2-ethylpiperidine hydrochloride, and hence (R)-absolute configuration in the piperidine ring of 6b. …
Number of citations: 2 www.arkat-usa.org
BF Bonini, L Grossi, L Lunazzi… - The Journal of Organic …, 1986 - ACS Publications
The stereodynamical processes in phenyl 2, 4, 6-triisopropylphenyl ketone and the analogues C= S, C= NH, and C= CPh2 have been investigated by NMR. In all these compoundsthe …
Number of citations: 39 pubs.acs.org
J Etxebarria, JL Vicario, D Badía, L Carrillo - Tetrahedron, 2007 - Elsevier
A simple and very efficient protocol for the preparation of highly enantioenriched 2-alkylpiperidines has been set up, which allows the preparation of the final heterocycles with any …
Number of citations: 19 www.sciencedirect.com

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